7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Description
7-Fluoro-4-((tetrahydrofuran-3-yl)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound featuring a benzo-fused 1,4-oxazepine core substituted with a fluorine atom at position 7 and a tetrahydrofuran-3-ylmethyl group at position 3.
Properties
IUPAC Name |
7-fluoro-4-(oxolan-3-ylmethyl)-3,5-dihydro-2H-1,4-benzoxazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c15-13-1-2-14-12(7-13)9-16(4-6-18-14)8-11-3-5-17-10-11/h1-2,7,11H,3-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATIUAZZHHQRFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CN2CCOC3=C(C2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
RMC-5552 (SI-44)
- Structure : Contains a 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine core with a pyridinyl substituent at position 7 and a sulfonyl-ethyl-polyether side chain.
- Key Differences : Lacks the fluorine atom and tetrahydrofuran-3-ylmethyl group present in the target compound.
- Activity : Acts as a selective bi-steric inhibitor of mTORC1, highlighting the role of bulky substituents in kinase inhibition .
Org GC 94
- Structure: A dibenzo-fused pyrazino-oxazepine with methyl groups at positions 2 and 7.
- Key Differences : Tetracyclic scaffold vs. the tricyclic system of the target compound.
- Activity : Exhibits anti-serotoninergic and anti-histaminic effects, demonstrating efficacy in migraine prevention (70% reduction in attacks at 3 x 5 mg/day) .
7-((2-Chlorophenyl)(methoxy)methyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
- Structure : Substituted with a chlorophenyl-methoxymethyl group at position 7.
- Key Differences : Chlorine and methoxy substituents instead of fluorine and tetrahydrofuran-3-ylmethyl.
- Status : Discontinued, likely due to stability or toxicity concerns .
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Efficacy and Dosage (Where Available)
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